molecular formula C18H16ClFN2O4 B8472304 Ethyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate

Ethyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate

Cat. No. B8472304
M. Wt: 378.8 g/mol
InChI Key: HHIFJWKPQRXAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H16ClFN2O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H16ClFN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

InChI

InChI=1S/C18H16ClFN2O4/c1-2-26-18(25)16-11-5-6-22(17(24)15(11)14(23)8-21-16)9-10-3-4-13(20)12(19)7-10/h3-4,7-8,23H,2,5-6,9H2,1H3

InChI Key

HHIFJWKPQRXAJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C2=C1CCN(C2=O)CC3=CC(=C(C=C3)F)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol), 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol), and water (2.82 mL, 156.7 mmol) was heated in a sealed heavy walled vessel at 130° C. with stirring for 72 hours. Upon cooling, the product mixture solidified. The solid was triturated with diethyl ether and collected by filtration. The product was further purified by crystallization from boiling ethyl acetate.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 5-butoxy-1,3-oxazole-2-carboxylate (248 g, 1.16 mol; Example 1, step 5), 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (199.2 g, 0.83 mol; Example 1, step 2), and deionized water (22.5 mL, 1.25 mol) in a glass lined stainless steel high pressure reactor (with the interstitial space between the liner and the pressure vessel was filled with water) was heated at 135° C. with stirring for 72 hours. The product mixture was cooled in an ice-water bath and the gaseous by-product was carefully vented. The orange solid product was triturated with methyl tert-butyl ether (300 mL) and collected by filtration. The product recrystallized from boiling ethanol-water (˜500 mL, 9:1 v/v), collected by filtration, washed successively with a small quantity of ethanol, methyl tert-butyl ether (300 mL), and heptane (200 mL), and air dried to afford the title compound.
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
199.2 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol) and 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol) were placed in a heavy walled round bottom flask equipped with a screw top and acid resistant O-ring and a stir bar. The mixture was stirred and water (2.82 mL, 156.7 mmol) was added. The reaction was sealed and placed in an oil bath pre-heated to 130° C. The reaction was aged for 72 hours, when LCMS showed much of the lactam had been consumed. The reaction was allowed to cool and sit until the mass had solidified. The mass was taken up in ether and the solids collected by filtration to give the product as a tan solid. The product was further purified by crystallization from EtOAc.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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